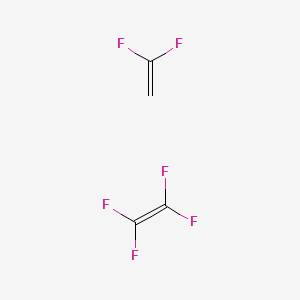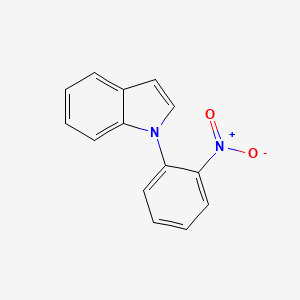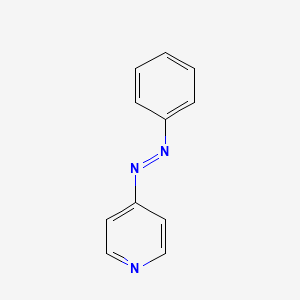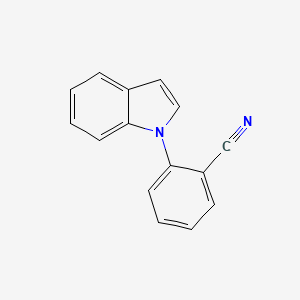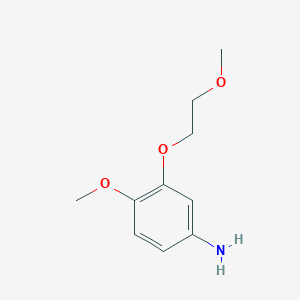
4-Methoxy-3-(2-methoxyethoxy)aniline
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “4-Methoxy-3-(2-methoxyethoxy)aniline” is C10H15NO3 . The InChI code is 1S/C10H15NO3/c1-12-5-6-14-10-7-8(11)3-4-9(10)13-2/h3-4,7H,5-6,11H2,1-2H3 .Physical And Chemical Properties Analysis
“4-Methoxy-3-(2-methoxyethoxy)aniline” is a powder at room temperature . It has a molecular weight of 197.23 .Applications De Recherche Scientifique
Oxidation and Structural Analysis
4-Methoxy-3-(2-methoxyethoxy)aniline has been studied in the context of selective oxidation processes. For instance, Gebhardt et al. (2008) explored the oxidation of substituted anilines to produce azoxyarenes and nitrophenyl anilines, including 4-methoxy-N-(4-nitrophenyl)aniline, using hydrogen peroxide and selenium dioxide in methanol. This study contributes to understanding aniline oxidation pathways and structural analyses of the products (Gebhardt et al., 2008).
Liquid Crystal Properties
In the field of liquid crystals, derivatives of 4-methoxyanilines have been synthesized and studied for their phase behavior and liquid crystalline properties. Miyajima et al. (1995) synthesized derivatives exhibiting stable smectic phases and investigated their molecular properties, including layer spacings and orientational order parameters (Miyajima et al., 1995).
Theoretical Investigations and Spectroscopy
Efil and Bekdemir (2014) conducted theoretical and experimental investigations on the molecular structure and spectroscopic properties of 4-Methoxy-N-(3-phenylallylidene) aniline. Their study included vibrational frequency analysis and HOMO-LUMO analysis, providing insights into the electronic properties of this compound (Efil & Bekdemir, 2014).
Antimicrobial Activity Studies
Habib et al. (2013) explored the synthesis of novel quinazolinone derivatives involving reactions with different amines, including 4-methoxyaniline. The synthesized compounds were evaluated for their antimicrobial activities, highlighting potential applications in medicinal chemistry (Habib et al., 2013).
Nonlinear Optics and Polymer Synthesis
Research into nonlinear optics and polymer synthesis has also incorporated 4-methoxyaniline derivatives. Zhang et al. (1997) synthesized a hyperbranched polymer using a derivative of 4-methoxyaniline for nonlinear optical applications. This study contributes to the development of materials with specific optical properties (Zhang et al., 1997).
Safety And Hazards
“4-Methoxy-3-(2-methoxyethoxy)aniline” is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can cause eye irritation and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-methoxy-3-(2-methoxyethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-12-5-6-14-10-7-8(11)3-4-9(10)13-2/h3-4,7H,5-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJAWGOUBJAMPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445691 | |
| Record name | 4-methoxy-3-(2-methoxyethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(2-methoxyethoxy)aniline | |
CAS RN |
26181-51-1 | |
| Record name | 4-methoxy-3-(2-methoxyethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

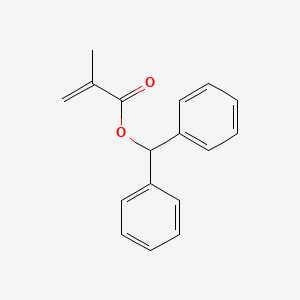
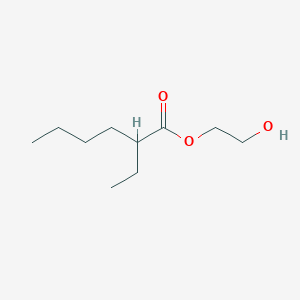
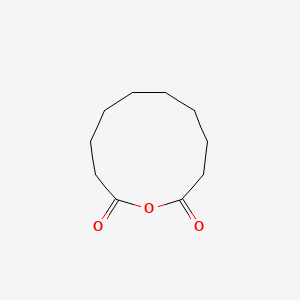
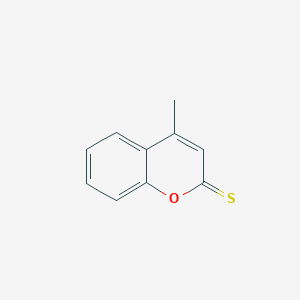
![Benzoic acid, 2-[(1-oxopropyl)amino]-, methyl ester](/img/structure/B3050390.png)
![2,2':5',2''-Terthiophene, 5,5''-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B3050391.png)
![10H-1,2,5-Oxadiazolo[3,4-a]carbazole](/img/structure/B3050392.png)
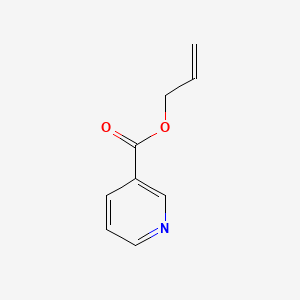
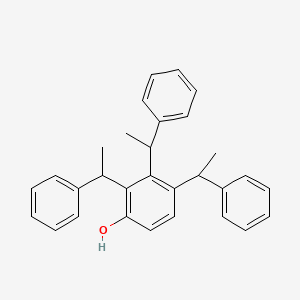
![2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid](/img/structure/B3050396.png)
